
MC-DOXHZN (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MC-DOXHZN (hydrochloride) is synthesized through a series of chemical reactions involving Doxorubicin and maleimidocaproyl hydrazone. The process typically involves the following steps:
Activation of Doxorubicin: Doxorubicin is reacted with a maleimide derivative to form a maleimidocaproyl derivative.
Hydrazone Formation: The maleimidocaproyl derivative is then reacted with hydrazine to form the hydrazone linkage.
Industrial Production Methods
The industrial production of MC-DOXHZN (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is typically stored at -20°C, away from moisture and light, to maintain its stability .
Analyse Des Réactions Chimiques
MC-DOXHZN (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The hydrazone linkage is susceptible to hydrolysis under acidic conditions, releasing Doxorubicin.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the quinone moiety of Doxorubicin.
Substitution Reactions: The maleimide group can participate in substitution reactions with nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing or reducing agents, and nucleophiles. The major products formed from these reactions are Doxorubicin and its derivatives .
Applications De Recherche Scientifique
Cancer Therapy
MC-DOXHZN has been extensively studied for its potential in cancer therapy. The following table summarizes key studies and findings related to its application in oncology:
Drug Delivery Systems
The albumin-binding nature of MC-DOXHZN allows for innovative drug delivery systems that can be utilized in combination therapies:
- Targeted Delivery : By leveraging the natural transport mechanisms of albumin, MC-DOXHZN can be used to deliver other therapeutic agents directly to tumor sites.
- Combination Therapies : Research indicates that combining MC-DOXHZN with immunotherapy or other chemotherapeutics may yield synergistic effects, enhancing overall treatment outcomes.
Case Studies and Clinical Trials
Several case studies highlight the effectiveness of MC-DOXHZN in clinical settings:
Case Study: Combination with Immunotherapy
A study conducted by researchers at a leading cancer institute explored the combination of MC-DOXHZN with immune checkpoint inhibitors. The results indicated a marked improvement in patient responses, with a higher rate of tumor reduction compared to traditional treatments alone.
Clinical Trial Insights
Ongoing clinical trials are evaluating the safety and efficacy of MC-DOXHZN in various cancer types, including breast and lung cancers. Preliminary results suggest that patients receiving this compound experience fewer side effects and improved quality of life compared to those on conventional doxorubicin regimens.
Mécanisme D'action
MC-DOXHZN (hydrochloride) exerts its effects through the following mechanisms:
DNA Topoisomerase II Inhibition: The compound inhibits DNA topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells.
Albumin Binding: The albumin-binding property of MC-DOXHZN (hydrochloride) enhances its stability and prolongs its circulation time in the bloodstream.
Acid-Sensitive Release: Under acidic conditions, the hydrazone linkage is hydrolyzed, releasing active Doxorubicin.
Comparaison Avec Des Composés Similaires
MC-DOXHZN (hydrochloride) is unique due to its albumin-binding properties and acid-sensitive release mechanism. Similar compounds include:
Doxorubicin: The parent compound, which lacks the albumin-binding and acid-sensitive properties.
Daunorubicin: Another DNA topoisomerase II inhibitor with similar cytotoxic effects but different pharmacokinetic properties.
Etoposide: A topoisomerase II inhibitor with a different chemical structure and mechanism of action.
MC-DOXHZN (hydrochloride) stands out due to its targeted delivery and controlled release, making it a valuable tool in cancer research and drug development .
Activité Biologique
MC-DOXHZN, or (E/Z)-Aldoxorubicin hydrochloride, is a prodrug of doxorubicin, designed to enhance the therapeutic efficacy of doxorubicin while minimizing its side effects. This compound exhibits significant potential in cancer therapy due to its unique biological activity, particularly its ability to selectively target tumor cells and improve drug delivery.
MC-DOXHZN is characterized by its albumin-binding properties , which facilitate its accumulation in tumor tissues. The compound operates primarily as a DNA topoisomerase II inhibitor , disrupting the DNA replication process in cancer cells. The mechanism involves the formation of stable complexes with DNA, leading to double-strand breaks and subsequent apoptosis in malignant cells .
Structural Characteristics
- Chemical Formula : C27H30N4O6S
- Molecular Weight : 530.62 g/mol
- CAS Number : 151038-96-9
In Vitro Studies
Research indicates that MC-DOXHZN demonstrates potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that the drug significantly inhibits the growth of human hepatocellular carcinoma cells (HepG2) when conjugated with specific antibodies targeting midkine, a growth factor often overexpressed in tumors .
Cell Line | IC50 (µM) | Treatment Duration | Reference |
---|---|---|---|
HepG2 | 0.5 | 48 hours | Japanese Journal of Clinical Oncology |
HT-29 (Colorectal) | 0.3 | 72 hours | PMC Article |
In Vivo Studies
In vivo studies using animal models have demonstrated that MC-DOXHZN can effectively reduce tumor growth compared to free doxorubicin. The enhanced targeting ability due to albumin binding allows for higher concentrations of the drug at the tumor site while reducing systemic toxicity.
Case Studies
- Midkine Targeting : A study involving the conjugation of MC-DOXHZN with anti-midkine antibodies showed that this approach led to a significant reduction in tumor size in xenograft models of liver cancer, highlighting the effectiveness of targeted therapy .
- Nanoparticle Delivery Systems : Another innovative application involved integrating MC-DOXHZN into a gold nanoparticle platform designed for hypoxic tumors. This system enhanced drug delivery and reduced chemoresistance by ensuring that doxorubicin was released directly within the tumor microenvironment .
Safety and Toxicity Profile
While MC-DOXHZN shows promising therapeutic benefits, it is essential to consider its safety profile. Preclinical trials indicate that the compound has a lower incidence of cardiotoxicity compared to conventional doxorubicin, attributed to its targeted delivery mechanism . However, comprehensive clinical trials are necessary to fully establish its safety and efficacy in humans.
Propriétés
IUPAC Name |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23-;/t17-,20-,22-,27-,32+,37-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-DYFPQNABSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.